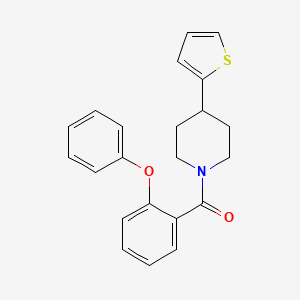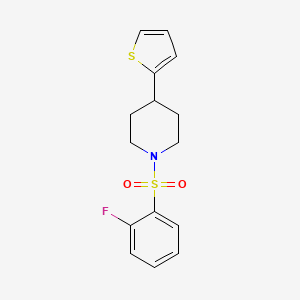![molecular formula C15H23N3O4 B6503181 1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea CAS No. 1396877-87-4](/img/structure/B6503181.png)
1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-carbonyl)piperidin-4-ylmethyl]-3-(2-methoxyethyl)urea (FPCMMEU) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. FPCMMEU is a highly versatile molecule that has been used in the synthesis of numerous compounds and in the development of various drugs. It is also used as a reagent in various scientific research applications. This article will discuss the synthesis method of FPCMMEU, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biochemicals. It has also been used as a catalyst in organic synthesis, and as a ligand in coordination chemistry. This compound has also been used in the development of various drugs, including anticonvulsants, anti-inflammatory agents, and antifungal agents.
Mécanisme D'action
The mechanism of action of 1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea is not completely understood. However, it is believed to act as a catalyst in organic synthesis, and as a ligand in coordination chemistry. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, and to interact with receptor sites on cells, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been found to interact with receptor sites on cells, resulting in the modulation of various cellular activities, such as cell proliferation, apoptosis, and gene expression. Additionally, this compound has been found to have anti-inflammatory, anticonvulsant, and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and has a high yield. However, it is also relatively expensive and can be toxic if mishandled.
Orientations Futures
1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea has potential for a variety of future applications in the fields of chemistry, biochemistry, and pharmacology. It could be used in the development of new drugs, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. Additionally, it could be used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biochemicals. It could also be used as a catalyst in organic synthesis, and as a ligand in coordination chemistry. Finally, it could be used in the study of the mechanism of action of various enzymes, such as cyclooxygenase, and in the study of the interaction of receptor sites on cells, resulting in various biochemical and physiological effects.
Méthodes De Synthèse
1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea can be synthesized through a multi-step synthesis process. The first step involves the reaction of furan-3-carbonyl chloride with piperidine in anhydrous dimethylformamide (DMF) at room temperature. This reaction yields the desired product, this compound, in a yield of around 90%. The second step involves the reaction of this compound with 2-methoxyethylchloride in anhydrous DMF at room temperature. This reaction yields the desired product, this compound, in a yield of around 80%.
Propriétés
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-21-9-5-16-15(20)17-10-12-2-6-18(7-3-12)14(19)13-4-8-22-11-13/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXDPHKOEHMQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503119.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503121.png)
![(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6503133.png)
![7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6503134.png)
![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503157.png)
![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B6503164.png)

![5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B6503166.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine](/img/structure/B6503189.png)



![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)